Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate structure
923283-54-9 structure
Nombre del producto:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Número CAS:923283-54-9
MF:C6H9N3O2
Megavatios:155.154560804367
MDL:MFCD04969992
CID:737853
PubChem ID:4715109

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester
    • methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER
    • methyl 4-amino-2-methylpyrazole-3-carboxylate
    • 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
    • 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester
    • Z1198164939
    • DTXSID50405829
    • SCHEMBL1876572
    • AS-47539
    • 923283-54-9
    • STK301303
    • AKOS000310173
    • ALBB-017927
    • 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride
    • SY276006
    • F14191
    • methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • CS-0096248
    • EN300-204808
    • MFCD04969992
    • DB-114750
    • MDL: MFCD04969992
    • Renchi: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
    • Clave inchi: WMYQZQLKVASMIV-UHFFFAOYSA-N
    • Sonrisas: O=C(C1N(C)N=CC=1N)OC

Atributos calculados

  • Calidad precisa: 155.069476538g/mol
  • Masa isotópica única: 155.069476538g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 162
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.3
  • Superficie del Polo topológico: 70.1Ų

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-204808-0.05g
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9 95%
0.05g
$42.0 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-1g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
1g
¥1350.0 2021-09-08
Chemenu
CM332450-5g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9 95%+
5g
$790 2023-02-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6669-1G
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9 95%
1g
¥ 1,372.00 2023-04-12
eNovation Chemicals LLC
Y1289200-5g
Methyl 4-aMino-1-Methyl-1h-pyrazole-5-carboxylate
923283-54-9 97%
5g
$600 2023-09-03
TRC
M328485-100mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
100mg
$87.00 2023-05-17
Chemenu
CM332450-1g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9 95%+
1g
$329 2021-08-18
TRC
M328485-250mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
250mg
$98.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-25g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
25g
¥12250.0 2021-09-08
Enamine
EN300-204808-0.1g
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9 95%
0.1g
$62.0 2023-07-10

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  2 h, rt
Referencia
Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents
Kojima, Takuto; Asano, Yasutomi; Kurasawa, Osamu; Hirata, Yasuhiro; Iwamura, Naoki; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 15 psi, rt
Referencia
Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Iron ,  Calcium chloride Solvents: Ethanol ,  Water ;  3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
Referencia
Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo
Mugnaini, Claudia ; Kostrzewa, Magdalena; Bryk, Marta; Mahmoud, Ali Mokhtar ; Brizzi, Antonella; et al, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 25 °C
Referencia
5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Referencia
Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 40 psi, rt
Referencia
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents
Islam, Farhana; Quadery, Tasdique M.; Bai, Ruoli; Luckett-Chastain, Lerin R.; Hamel, Ernest ; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Métodos de producción 9

Condiciones de reacción
Referencia
Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same
, United States, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Methanol ;  5 h, 30 psi, rt
Referencia
Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  3 h, 25 °C
Referencia
Preparation of tankyrase inhibitor for treating cancer
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 40 atm, rt
Referencia
Preparation of acylaminopyrazoles for preventing or treating ischemic diseases
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 40 Pa, rt
Referencia
Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  6 h, rt
Referencia
Preparation of pyrimidine derivatives as TGR5 agonists
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, 55 psi, rt
Referencia
Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 30 psi, rt
Referencia
Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Water ;  30 min, rt; 3 h, 50 °C; overnight, rt
Referencia
Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid
Regiec, Andrzej; Mastalarz, Henryk; Mastalarz, Agnieszka; Kochel, Andrzej, Tetrahedron Letters, 2009, 50(22), 2624-2627

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:923283-54-9)methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
A946462
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):183.0/640.0